![molecular formula C28H44N2O B14635408 Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- CAS No. 57202-42-3](/img/structure/B14635408.png)
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in the ring. This particular compound is characterized by the presence of a heptyl group at position 5 and a phenyl group substituted with an undecyloxy chain at position 2. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes or ketones with amidines in the presence of catalysts such as zinc chloride or copper complexes. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl and undecyloxy chains, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the phenyl group, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The aromatic nature of the pyrimidine and phenyl rings allows for electrophilic and nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under controlled conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of advanced materials, coatings, and polymers with specific functional properties.
Mécanisme D'action
The mechanism by which Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]- exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Pyrimidine: The parent compound with a simpler structure.
Pyrazine: Another diazine with nitrogen atoms at positions 1 and 4.
Pyridazine: Diazine with nitrogen atoms at positions 1 and 2.
Uniqueness: The presence of long alkyl chains and aromatic groups enhances its solubility, stability, and reactivity compared to simpler pyrimidines .
Propriétés
Numéro CAS |
57202-42-3 |
|---|---|
Formule moléculaire |
C28H44N2O |
Poids moléculaire |
424.7 g/mol |
Nom IUPAC |
5-heptyl-2-(4-undecoxyphenyl)pyrimidine |
InChI |
InChI=1S/C28H44N2O/c1-3-5-7-9-10-11-12-14-16-22-31-27-20-18-26(19-21-27)28-29-23-25(24-30-28)17-15-13-8-6-4-2/h18-21,23-24H,3-17,22H2,1-2H3 |
Clé InChI |
YBFHBANGFOUTRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


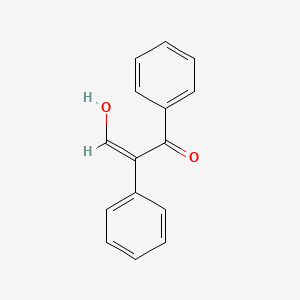
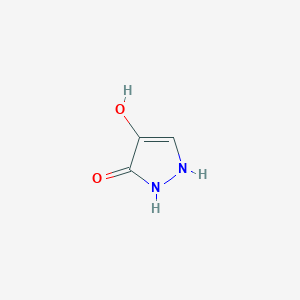
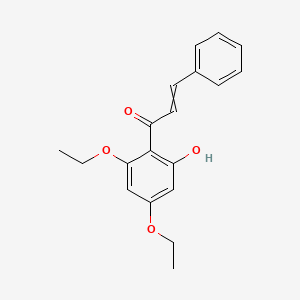

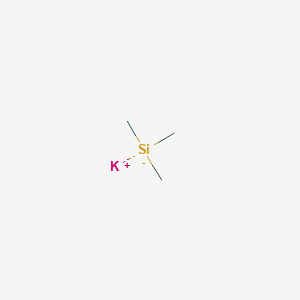
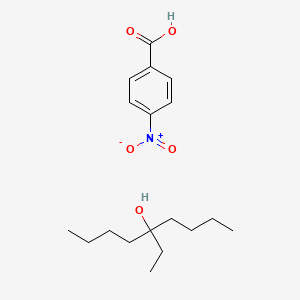

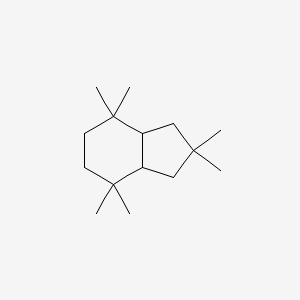
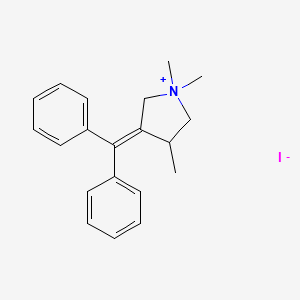


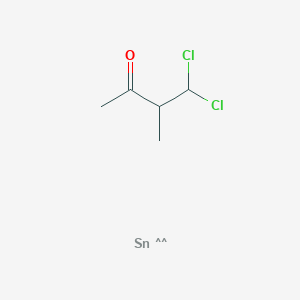
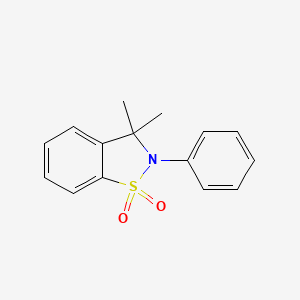
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
